Lasiodine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

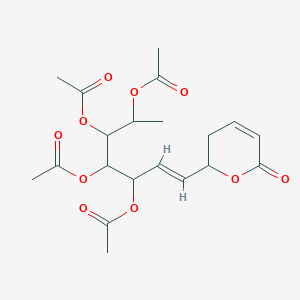

Lasiodine A is a depsipeptide.

Scientific Research Applications

Antiproliferative Effects in Cancer Treatment

Lasiodine A, a compound from Rabdosia serra, has shown potential in treating nasopharyngeal carcinoma. It inhibits cell viability and migration, induces apoptosis, and modulates multiple signaling pathways. Specifically, it activates the Apaf-1/caspase-dependent apoptotic pathways and suppresses the AKT/MAPK and COX-2/NF-κB signaling pathways, suggesting its promise as a natural compound for cancer prevention and treatment (Lin et al., 2014).

Radioiodine Therapy in Hyperthyroidism

This compound has been implicated in studies exploring the effects of radioiodine therapy for hyperthyroidism. One study investigated its course after radioiodine therapy in Graves' ophthalmopathy, showing improvement in exophthalmometer readings, palpebral aperture width, diplopia scores, and clinical activity score (Perros et al., 2005). Another study focused on reducing histopathological changes in lacrimal glands caused by radioiodine, finding lycopene as a potential inhibitor of these changes (Acar et al., 2014).

Cancer Incidence and Mortality Post-Radioiodine Treatment

Research on cancer incidence and mortality following radioiodine treatment for hyperthyroidism has been critical. One study found a decreased overall cancer incidence and mortality post-radioiodine treatment, providing reassurance about its safety. The study did note increased risks for small bowel and thyroid cancers, although the absolute risk remains low (Franklyn et al., 1999).

Application in Treatment of Substance Use Disorders

This compound's relevance extends to the treatment of substance use disorders (SUDs). A review highlighted the potential of chemical interventions for overdose reversal, opioid use disorder treatment, and alternatives for pain management, emphasizing the urgent need for innovative scientific intervention in addressing the opioid crisis (Olson et al., 2018).

Hyperthyroidism Treatment Enhancement

Research has also focused on enhancing the effectiveness of hyperthyroidism treatment with radioactive iodine. A study found that pretreatment with recombinant human thyrotropin significantly enhances thyroid radioiodide uptake in nontoxic nodular goiter, suggesting improved treatment outcomes with lower doses of radioactive iodine (Huysmans et al., 2000).

Properties

CAS No. |

22326-90-5 |

|---|---|

Molecular Formula |

C39H49N5O7 |

Molecular Weight |

699.8 g/mol |

IUPAC Name |

[(1S,2R)-2-[[2-[[(2R,3S)-2-(dimethylamino)-3-hydroxy-3-phenylpropanoyl]amino]-3-methylbut-2-enoyl]amino]-3-[[(Z)-2-(4-hydroxyphenyl)ethenyl]amino]-3-oxo-1-phenylpropyl] (2S)-3-methyl-2-(methylamino)butanoate |

InChI |

InChI=1S/C39H49N5O7/c1-24(2)30(42-38(49)33(44(6)7)34(46)27-14-10-8-11-15-27)37(48)43-32(36(47)41-23-22-26-18-20-29(45)21-19-26)35(28-16-12-9-13-17-28)51-39(50)31(40-5)25(3)4/h8-23,25,31-35,40,45-46H,1-7H3,(H,41,47)(H,42,49)(H,43,48)/b23-22-/t31-,32+,33+,34-,35-/m0/s1 |

InChI Key |

HXLYZPGZSZWTSW-ISFPBDNKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O[C@@H](C1=CC=CC=C1)[C@H](C(=O)N/C=C\C2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)[C@@H]([C@H](C3=CC=CC=C3)O)N(C)C)NC |

SMILES |

CC(C)C(C(=O)OC(C1=CC=CC=C1)C(C(=O)NC=CC2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)C(C(C3=CC=CC=C3)O)N(C)C)NC |

Canonical SMILES |

CC(C)C(C(=O)OC(C1=CC=CC=C1)C(C(=O)NC=CC2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)C(C(C3=CC=CC=C3)O)N(C)C)NC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)

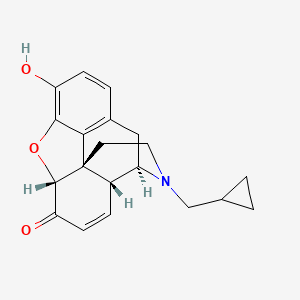

![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)

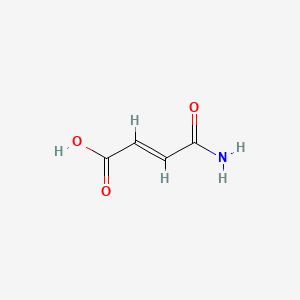

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)